![molecular formula C20H24N2O2 B5163137 N-(3,5-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5163137.png)
N-(3,5-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide
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Overview
Description
"N-(3,5-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide" belongs to the class of benzamides, which are compounds featuring a benzoyl group attached to an amine. Benzamides are known for their diverse range of biological activities, including anticonvulsant, gastrokinetic, and antitumor effects. This compound, by virtue of its structural features, could potentially exhibit unique chemical and physical properties, making it of interest for various scientific investigations.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of the corresponding benzoic acid or benzoyl chloride with amines. For example, similar compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been synthesized and evaluated for their anticonvulsant activities, highlighting the potential for diverse biological applications of this chemical class (Lambert et al., 1995).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For instance, studies on similar compounds have elucidated their crystal structures, providing insights into molecular conformations, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's chemical behavior and interactions (Sharma et al., 2016).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-19(12-15)21-20(23)18-5-3-17(4-6-18)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISJVMUYZLBWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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